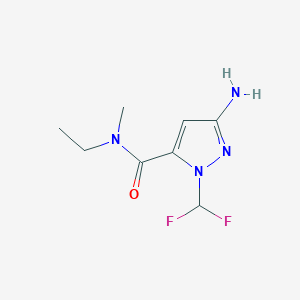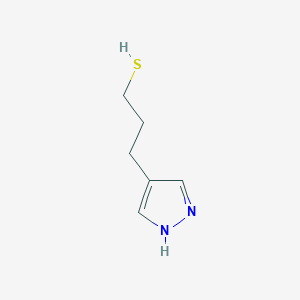
3-(1H-Pyrazol-4-yl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrazol-4-yl)propane-1-thiol, also known as PPT, is a thiol derivative of pyrazolylpropane. It has a molecular weight of 142.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrazole ring attached to a propane chain with a thiol group. The InChI code for this compound is1S/C6H10N2S/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,1-3H2, (H,7,8) . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 142.22 . Additional physical and chemical properties are not available in the searched literature.Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Chemical Analysis
The study of pyrazole derivatives through spectroscopic methods and quantum chemical calculations has provided insights into their structural, electronic, and biological properties. For instance, research on a specific pyrazole compound highlighted its antimicrobial activity and its potential interactions with biological targets through molecular docking studies. These studies also encompass the analysis of vibrational spectra, molecular orbitals, and reactivity indices to understand the compound's stability and reactivity (A. Viji et al., 2020).
Molecular Docking and Antimicrobial Activity
Pyrazole derivatives have been evaluated for their antimicrobial properties through molecular docking studies. These studies aim to predict the interaction between the compounds and various proteins or microbial targets, offering insights into their potential as antimicrobial agents. The research underscores the significance of certain molecular features in binding to targets, suggesting that these compounds might exhibit significant antimicrobial activities (C. Sivakumar et al., 2020).
Metal Complex Formation and Coordination Chemistry
Pyrazole-based ligands are known to form metal complexes with diverse structures and properties. Studies have shown that these ligands can coordinate with metals to form discrete or polymeric structures, which are of interest for their potential applications in materials science and catalysis. The formation of such complexes highlights the versatility of pyrazole derivatives in designing new materials with specific functions (D. A. McMorran et al., 2002).
Synthesis of Novel Compounds and Reaction Mechanisms
The reactivity of pyrazole derivatives has been explored in the synthesis of novel compounds. Research in this area has led to the development of new synthetic methods and the discovery of reaction mechanisms involving pyrazole derivatives. These studies contribute to the broader understanding of organic synthesis and the development of new chemical entities with potential applications in various domains (L. K. Papernaya et al., 2013).
Antioxidant and Anti-inflammatory Properties
Research has also been conducted on the antioxidant and anti-inflammatory properties of pyrazole derivatives. These studies are crucial for identifying compounds with potential therapeutic applications, contributing to the development of new drugs and treatments for various diseases (W. Shehab et al., 2018).
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1H-Pyrazol-4-yl)propane-1-thiol are not well studied. These properties play a crucial role in determining the bioavailability of a compound. Understanding these properties is essential for predicting the compound’s behavior in the body .
Análisis Bioquímico
Biochemical Properties
Pyrazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that oxidative stress can negatively affect different cellular components .
Molecular Mechanism
Pyrazoles can form both linear and cyclic oligomers, and the associations between pyrazole molecules depend strongly on the type of solvent .
Dosage Effects in Animal Models
The effects of 3-(1H-Pyrazol-4-yl)propane-1-thiol at different dosages in animal models are not well studied. It is known that pyrazoline derivatives have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients .
Propiedades
IUPAC Name |
3-(1H-pyrazol-4-yl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDCSBJPQSNADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


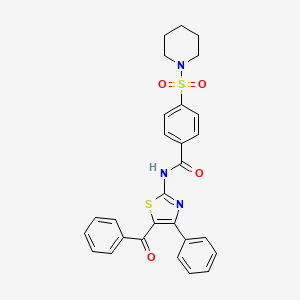
![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)
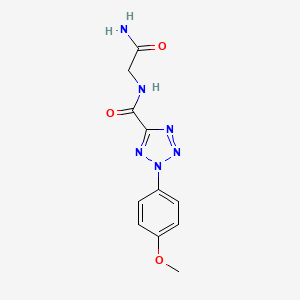
![(3-Fluoropyridin-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2628848.png)
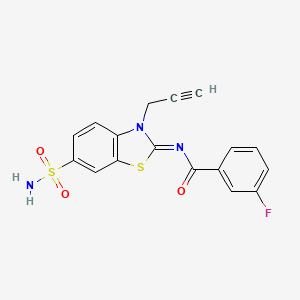
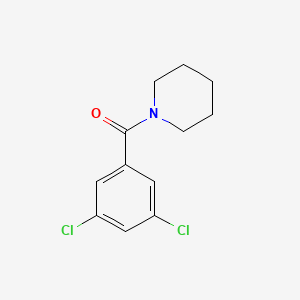

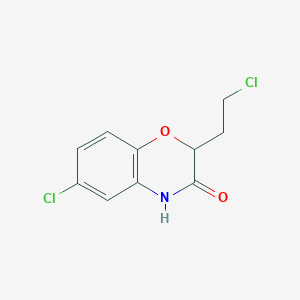
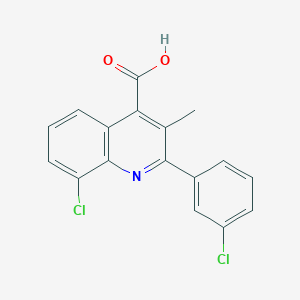
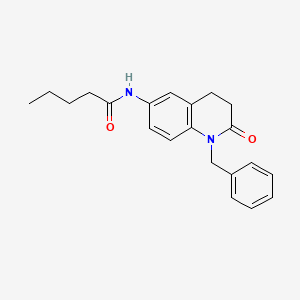
![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)
